N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide
Overview
Description
This compound is an enantiopure stereoisomer of the drug, Janus kinase 3 (Jak3) inhibitor . It has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro heptan-7-amine . Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The compound has a pyrrolo[2,3-d]pyrimidine core, which is a common structure in many pharmaceutical compounds . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
The compound has been found to exhibit potent inhibitory activity against several key enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H22F2N6O . It has a molecular weight of 400.4 g/mol . The compound is also known by several synonyms, including PF-AKT400, akt inhibitor, and AKT protein kinase inhibitor .Scientific Research Applications
Cancer Treatment
PF-AKT400 is a potent, ATP-competitive Akt inhibitor . It has been extensively studied for its potential in cancer treatment . The compound shows promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Selectivity Studies
PF-AKT400 provides significantly enhanced selectivity for Akt relative to earlier leads . This selectivity is crucial in minimizing the potential side effects of the drug .
Antitubercular Agents
Some derivatives of the compound have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of PF-AKT400 in the treatment of tuberculosis .
Diabetes Treatment
The AKT pathway, which PF-AKT400 targets, plays a significant role in glucose uptake . Therefore, the compound might have potential applications in the treatment of type 2 diabetes .
Neurological Disorders
The AKT pathway is also associated with neuronal functions and neuroinflammation . Therefore, PF-AKT400 might have potential applications in the treatment of certain neurological disorders .
Antioxidant Regulation
The AKT pathway plays a role in the regulation of antioxidant proteins . Therefore, PF-AKT400 might have potential applications in conditions where regulation of antioxidant response is needed .
Mechanism of Action
Target of Action
PF-AKT400 primarily targets the AKT protein kinase, specifically PKBα . AKT, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
PF-AKT400 is an ATP-competitive inhibitor . It binds to the ATP-binding pocket of AKT, preventing ATP from binding and thus inhibiting the kinase activity of AKT . This inhibition disrupts the phosphorylation and activation of downstream targets of AKT .
Biochemical Pathways
The primary biochemical pathway affected by PF-AKT400 is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting AKT, PF-AKT400 can disrupt this pathway, leading to reduced cell proliferation and survival .
Result of Action
Inhibition of AKT by PF-AKT400 leads to a decrease in the phosphorylation of several downstream targets, disrupting their normal function . In cancer cells, this can lead to reduced cell proliferation and increased apoptosis . In animal models, PF-AKT400 has shown antitumor efficacy .
Future Directions
properties
IUPAC Name |
N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRQQTUYAYCQT-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.